molecular formula C19H14N2O2 B2592291 N-(2-oxoindolin-5-yl)-1-naphthamide CAS No. 921545-74-6

N-(2-oxoindolin-5-yl)-1-naphthamide

Cat. No.: B2592291
CAS No.: 921545-74-6
M. Wt: 302.333
InChI Key: ZWUKWPGDQNEGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-oxoindolin-5-yl)-1-naphthamide” is a chemical compound that is part of the indole family. Indoles are a class of organic compounds that contain a five-membered heterocyclic ring structure, which consists of two carbon atoms and one nitrogen atom . The specific properties of “this compound” are not widely documented in the literature.

Scientific Research Applications

Neurological Research Applications

One study investigated the effects of a derivative of 2-oxoindolin, N-(1-naphthyl)amide-2-oxoindolin-3-glyoxylic acid, on the monoaminergic system in rats subjected to experimental neurosis. The research demonstrated that this compound effectively adjusted the level of monoamines, influencing adrenaline, noradrenaline, dopamine, and serotonin levels in the blood, suggesting its potential for correcting neurotransmitter imbalances associated with anxiety disorders (Lutsenko et al., 2017).

Enzymatic and Biochemical Studies

In biochemical research, naphthalene 1,2-dioxygenase, an enzyme that catalyzes the dihydroxylation of naphthalene to its cis-diol product, has been studied for its interaction with oxygen and substrates like naphthalene. This enzyme system has been found to undergo uncoupling in the presence of benzene, leading to hydrogen peroxide production, providing insights into the enzyme's function and potential for bioremediation applications (Lee, 1999).

Synthetic Chemistry and Materials Science

A study on the synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives via a one-pot, three-component reaction under catalyst-free conditions highlights the compound's significance in synthetic chemistry. This method offers a straightforward approach to synthesizing derivatives with potential applications in materials science and organic electronics (Che et al., 2015).

Antioxidant and Pharmaceutical Research

Research on novel carbohydrazones derived from 5-substituted isatin, including 2-oxoindolin derivatives, has explored their antioxidant properties. The study found significant antioxidant activity, which could be leveraged in pharmaceutical applications for developing new antioxidant agents (Çavuş et al., 2020).

Environmental Biodegradation

The enzyme naphthalene dioxygenase, capable of oxidizing naphthalene and related compounds, has been extensively studied for its role in the biodegradation of aromatic pollutants. Research into the substrate specificity and enzyme kinetics of naphthalene dioxygenase provides valuable information for environmental bioremediation strategies aimed at cleaning up contaminated sites (Resnick et al., 1996).

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18-11-13-10-14(8-9-17(13)21-18)20-19(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKWPGDQNEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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